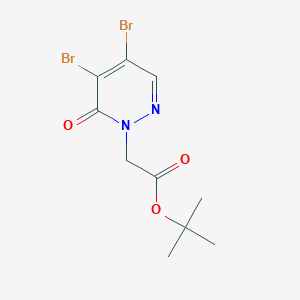![molecular formula C14H9F2N3O2 B13513159 5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B13513159.png)
5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. This particular compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions, a nitrophenyl group at the 2 position, and a methyl group attached to the nitrogen atom of the diazole ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole typically involves the following steps:
Nitration: The starting material, 4,5-difluoroaniline, undergoes nitration to introduce the nitro group at the 4 position.
Diazotization: The nitroaniline derivative is then subjected to diazotization using isoamyl nitrite in the presence of pyrene.
Cyclization: The diazonium salt formed is cyclized to produce the benzodiazole ring system.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
5,6-Difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Products may include compounds with additional oxygen-containing functional groups.
Reduction: The major product is the corresponding amino derivative.
Substitution: Products depend on the nucleophile used and can include various substituted benzodiazoles.
科学研究应用
5,6-Difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
4,5-Difluoro-2-nitroaniline: A precursor in the synthesis of the target compound.
2-Chloro-5,6-difluorobenzimidazole: Another benzodiazole derivative with similar structural features.
Benzeneacetic acid, 2,6-difluoro-4-nitro-, methyl ester: A related compound with a different functional group arrangement.
Uniqueness
5,6-Difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C14H9F2N3O2 |
|---|---|
分子量 |
289.24 g/mol |
IUPAC 名称 |
5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H9F2N3O2/c15-10-6-12-13(7-11(10)16)18-14(17-12)5-8-1-3-9(4-2-8)19(20)21/h1-4,6-7H,5H2,(H,17,18) |
InChI 键 |
WSDLXKBPDJJBTK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC2=NC3=CC(=C(C=C3N2)F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


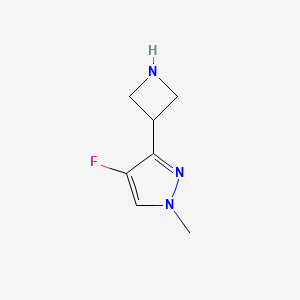
![rac-2-[(3R,4R)-1-(ethanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13513077.png)
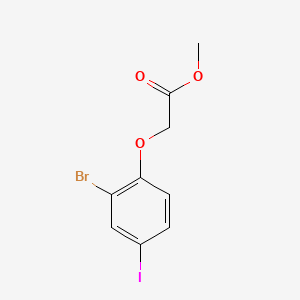
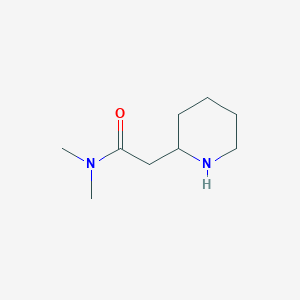
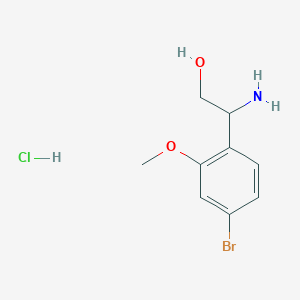
![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13513123.png)
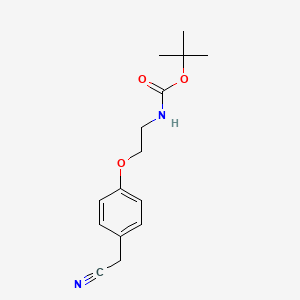
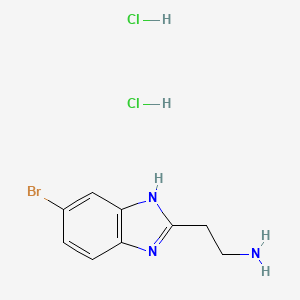
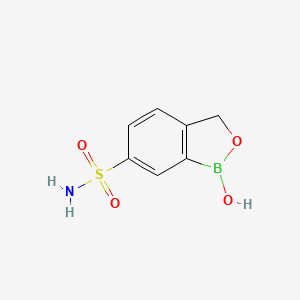
![(4Z)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid](/img/structure/B13513149.png)
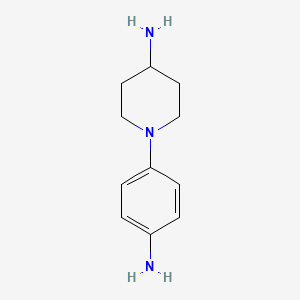
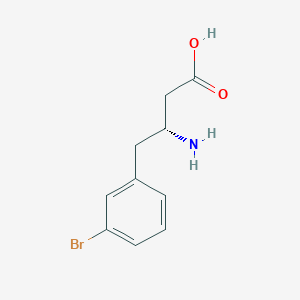
![(2-aminoethyl)[(2,3-dihydro-1H-inden-5-yl)methyl]methylamine dihydrochloride](/img/structure/B13513155.png)
